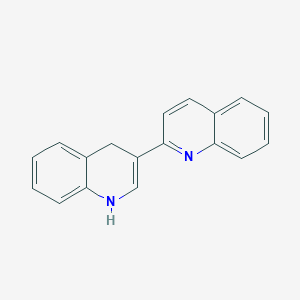

1',4'-Dihydro-2,3'-biquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14N2 |

|---|---|

Molecular Weight |

258.3 g/mol |

IUPAC Name |

2-(1,4-dihydroquinolin-3-yl)quinoline |

InChI |

InChI=1S/C18H14N2/c1-4-8-17-13(5-1)9-10-18(20-17)15-11-14-6-2-3-7-16(14)19-12-15/h1-10,12,19H,11H2 |

InChI Key |

YOLPBYCEOGAYML-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2NC=C1C3=NC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 ,4 Dihydro 2,3 Biquinoline and Its Derivatives

Synthesis of Substituted 1',4'-Dihydro-2,3'-biquinoline Derivatives

Alkylation and Arylation Strategies on Dihydrobiquinoline Systems

Generating content for these sections without direct, relevant scientific literature would require speculation or the use of examples from different, though related, chemical structures. This would violate the core requirements of accuracy and strict adherence to the requested subject matter. Therefore, a scientifically rigorous article that fulfills all sections of the detailed outline cannot be constructed at this time.

Synthetic Transformations to 1',4'-Dihydro-2,3'-biquinolin-4'-ones and Thiones

The synthesis of 1',4'-dihydro-2,3'-biquinolin-4'-ones and their corresponding thiones involves a variety of strategic chemical transformations. These derivatives are of significant interest due to their potential applications in medicinal chemistry and material science.

The construction of the 1',4'-dihydro-2,3'-biquinolin-4'-one scaffold can be achieved through several synthetic routes, often involving cyclization reactions of appropriately substituted precursors. Methodologies analogous to the synthesis of dihydroquinolin-2(1H)-ones can be adapted for this purpose. mdpi.comorganic-chemistry.org Key strategies include intramolecular Friedel-Crafts alkylation and various free-radical initiated cyclization reactions. mdpi.com

One common approach involves the use of α,β-unsaturated N-arylamides as precursors. mdpi.com In the context of biquinolines, this would entail a precursor bearing a quinoline (B57606) moiety. The cyclization of these precursors can be promoted by Brønsted acids such as sulfuric acid, p-toluenesulfonic acid, and trifluoroacetic acid, or by Lewis acids like aluminum chloride. mdpi.com

Radical-initiated cyclizations offer an alternative pathway. These reactions can be initiated by various radical precursors, including carboxylic acids, which upon decarboxylation generate the necessary alkyl radicals. mdpi.com For instance, the reaction of an N-arylcinnamamide bearing a quinoline substituent with an aliphatic carboxylic acid in the presence of a silver catalyst and a persulfate oxidant can lead to the formation of the desired dihydrobiquinolinone. mdpi.com

A summary of representative methods for the synthesis of related dihydroquinolinones is presented in the table below.

| Method | Catalyst/Reagent | Key Features | Ref. |

| Intramolecular Friedel-Crafts Alkylation | Brønsted or Lewis Acids (e.g., TFA, AlCl₃) | Utilizes α,β-unsaturated N-arylamide precursors. | mdpi.com |

| Radical Cyclization | AgNO₃ / K₂S₂O₈ | Involves decarboxylation of aliphatic carboxylic acids to generate alkyl radicals. | mdpi.com |

| Tandem Cyclization | K₂S₂O₈ | Metal-free synthesis from N-arylcinnamamides and pentane-2,4-dione. | mdpi.com |

| Copper-Catalyzed Tandem Reaction | Cu₂O / TBPB | Cascade radical addition/cyclization of N-arylcinnamamides with benzyl hydrocarbons. | mdpi.com |

The synthesis of thione derivatives of this compound can be accomplished through thionation of the corresponding 4'-one or by constructing the heterocyclic system with a sulfur-containing reagent. A relevant example is the synthesis of 4,5-dihydro-1H- mdpi.comnih.govdithiolo[3,4-c]quinoline-1-thione derivatives, which involves the sulfurization of dihydroquinolines. nih.govnih.gov This approach can be conceptually extended to the synthesis of 1',4'-dihydro-2,3'-biquinolin-4'-thiones.

The process typically involves reacting the parent dihydrobiquinoline with elemental sulfur in a high-boiling solvent such as dimethylformamide. nih.gov Alternatively, Lawesson's reagent is a common thionating agent for the conversion of ketones to thiones. Further functionalization can be achieved by reacting the resulting thione with various electrophilic reagents. nih.gov

Formation of Annelated and Bridged Biquinoline Systems

The construction of annelated and bridged biquinoline systems represents a significant synthetic challenge, leading to conformationally restricted molecules with unique three-dimensional structures.

Annelation involves the fusion of an additional ring onto the biquinoline framework. Methodologies used for the synthesis of annelated quinazolines can provide insights into constructing annelated biquinoline systems. mdpi.comnih.gov One such approach is the intramolecular cycloaddition of transient 1,3-dipoles, such as thioisomünchnones, which can be generated from N-monosubstituted thioamides and bromoalkenoyl chlorides. nih.gov Adapting this to a biquinoline-derived thioamide could lead to the formation of a new annelated ring.

Another strategy involves metal-free, base-promoted intramolecular C-N coupling reactions. mdpi.com For instance, the reaction of a 2-fluorobenzaldehyde derivative with a 3-aminoquinoline could proceed through an initial condensation followed by an intramolecular nucleophilic aromatic substitution to yield an annelated biquinoline system.

The synthesis of bridged biquinoline systems can be approached using intramolecular Diels-Alder reactions. nih.gov This strategy involves the creation of a biquinoline precursor containing both a diene and a dienophile, which can then undergo an intramolecular [4+2] cycloaddition to form the bridged structure. The use of chiral auxiliaries can enable enantioselective synthesis of these complex molecules. nih.gov

Another approach involves intramolecular epoxide ring-opening and SNAr reactions. researchgate.net A three-step protocol starting from an N-aryl-2-fluorobenzenesulfonamide and a trans-2,3-epoxy cinnamyl alcohol-derived tosylate can be envisioned where one of the aryl groups is a quinoline moiety. This sequence of N-alkylation, intramolecular epoxide ring-opening, and subsequent SNAr cyclization would lead to the formation of a bridged benzothiaoxazepine-like structure fused to the biquinoline core. researchgate.net

Palladium-Catalyzed Approaches: Borylation and Subsequent Homocoupling for Biquinolines

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl compounds, including biquinolines. A particularly effective strategy involves the borylation of a haloquinoline followed by a homocoupling reaction.

This process begins with the palladium-catalyzed cross-coupling of a haloquinoline with a boronating agent, such as bis(pinacolato)diboron. This reaction generates an in situ quinolineboronate ester. This intermediate can then undergo a palladium-catalyzed homocoupling reaction to yield the symmetrical biquinoline.

A typical catalytic system for this transformation consists of a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂, and a base. The reaction is often carried out in a one-pot fashion, where the initially formed boronate ester is not isolated but is directly subjected to the homocoupling conditions. This approach is efficient and allows for the synthesis of a variety of biquinoline derivatives in good to excellent yields and with short reaction times.

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new, more efficient synthetic routes. This section explores the mechanistic aspects of key synthetic pathways, including the role of radical intermediates, Lewis acid catalysis, and electron transfer processes.

Examination of Radical Intermediates and Processes in Formation

Several synthetic routes to dihydroquinolines and related heterocycles are known to proceed through radical intermediates. mdpi.comnih.gov In the context of this compound synthesis, radical processes can be initiated through various means, including the use of chemical initiators or photoredox catalysis.

One common method for generating radical intermediates is the oxidative decarboxylation of carboxylic acids. mdpi.com For example, a silver catalyst can promote the formation of an alkyl radical from a carboxylic acid, which can then add to an activated double bond in a precursor molecule, initiating a cyclization cascade that leads to the dihydroquinoline ring system. mdpi.com

The Minisci reaction and its variants, which involve the addition of alkyl radicals to electron-deficient heteroarenes, provide another example of a radical-mediated process that could be adapted for the synthesis of biquinoline derivatives. nih.gov The generation of the requisite radical can be achieved from various precursors, including boronic acids, through the action of a silver catalyst and a persulfate oxidant. nih.gov

Elucidation of Reaction Pathways Involving Lewis Acid Catalysis and In Situ Generated Species

Lewis acid catalysis plays a pivotal role in many synthetic transformations leading to quinoline and dihydroquinoline derivatives. rsc.orgnih.govresearchgate.netsci-rad.com Lewis acids can activate substrates towards nucleophilic attack, facilitate ring closure, and promote hydride shifts.

In the synthesis of dihydroquinolones, for instance, a BINOL-derived copper(II) Lewis acid catalyst has been shown to be effective in promoting an enantioselective one-pot synthesis. rsc.org The Lewis acid is believed to coordinate to the carbonyl group of a substrate, thereby activating it for a subsequent intramolecular reaction.

The Povarov reaction, a [4+2] cycloaddition between an imine and an electron-rich alkene, is another important method for synthesizing tetrahydroquinolines that is often catalyzed by Lewis acids such as aluminum chloride or copper(II) triflate. sci-rad.com The Lewis acid activates the imine towards cycloaddition. In some cases, the imine is generated in situ from an aniline and an aldehyde. sci-rad.com

Furthermore, Lewis acids like gadolinium triflate have been found to be superior catalysts for the synthesis of polycyclic tetrahydroquinolines via a 1,5-hydride shift and ring closure sequence. nih.gov

Studies on Electron Transfer Mechanisms in Biquinoline Synthesis

Electron transfer is a fundamental process in many chemical reactions, including those involved in the synthesis of biquinolines. Understanding the electron transfer mechanisms can provide insights into the reactivity of intermediates and the factors that control the reaction outcome.

In the context of palladium-catalyzed homocoupling reactions for biquinoline synthesis, the catalytic cycle involves a series of oxidative addition, transmetalation, and reductive elimination steps. Each of these steps involves the transfer of electrons between the palladium catalyst and the organic substrates.

In radical-mediated syntheses, single electron transfer (SET) is often the initiating step. For example, a persulfate oxidant can induce a SET event to generate a radical cation from a precursor molecule, which then undergoes further reactions to form the final product.

The study of electron transfer in biological systems, such as in redox proteins, can also provide valuable models for understanding these processes in synthetic chemistry. nih.govnih.gov In these systems, electrons are transferred over long distances through a series of hopping events between redox-active cofactors. nih.govnih.gov Similar hopping mechanisms may be at play in certain multi-step synthetic sequences leading to complex molecules like biquinolines.

Advanced Spectroscopic and Structural Elucidation of 1 ,4 Dihydro 2,3 Biquinoline Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1',4'-Dihydro-2,3'-biquinoline analogs in solution. Through a suite of one-dimensional and two-dimensional experiments, a complete picture of the molecular structure can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (for ¹H) are key parameters for structural assignment. bris.ac.uk

In a typical ¹H NMR spectrum of a this compound analog, the signals can be categorized into aromatic and aliphatic regions. Protons on the quinoline (B57606) rings resonate in the downfield aromatic region (typically δ 6.5-8.5 ppm), with their precise shifts influenced by substituent effects and their position relative to the nitrogen heteroatom. researchgate.net The protons on the dihydropyridine (B1217469) ring appear in the upfield region. Specifically, the protons at the C4' position (CH₂) often appear as a distinct multiplet, while the N-H proton of the dihydroquinoline moiety typically presents as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. Carbons in the aromatic quinoline rings appear in the δ 110-150 ppm range. The quaternary carbons involved in ring junctions or adjacent to nitrogen atoms are typically found further downfield. youtube.com The sp³-hybridized C4' carbon of the dihydroquinoline ring is a key marker, appearing at a significantly higher field (e.g., δ 25-35 ppm) compared to the aromatic carbons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted this compound Analog.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| H-4' | ~3.0 - 3.5 | ~25 - 35 | m |

| H-5 | ~7.0 - 7.2 | ~125 - 128 | t |

| H-6 | ~7.3 - 7.5 | ~128 - 130 | t |

| H-7 | ~6.8 - 7.0 | ~115 - 120 | d |

| H-8 | ~7.6 - 7.8 | ~127 - 129 | d |

| H-4 | ~8.0 - 8.2 | ~145 - 148 | s |

| N-H | ~5.5 - 6.5 | - | br s |

Note: Chemical shifts are approximate and can vary significantly based on solvent and substitution patterns. Data is compiled based on typical values for related dihydroquinoline and biquinoline structures. nih.govresearchgate.net

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular puzzle, especially for complex or novel analogs. These experiments reveal correlations between nuclei, confirming the bonding framework and spatial relationships. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). libretexts.org In the context of this compound, COSY spectra would show cross-peaks connecting adjacent protons on the aromatic rings (e.g., H-5 with H-6, H-6 with H-7, etc.), allowing for the sequential assignment of protons within each spin system. It would also confirm the coupling between protons on the C4' methylene (B1212753) group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹JCH). libretexts.org Each cross-peak in an HSQC spectrum links a specific ¹H signal to its corresponding ¹³C signal. This is the most reliable method for assigning carbon resonances, for instance, by unambiguously linking the upfield C4' signal in the ¹³C spectrum to its attached methylene protons in the ¹H spectrum. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity, showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH). acs.org This technique is instrumental in connecting different fragments of the molecule. For example, HMBC can show a correlation from the H-4 proton to the carbons of the adjacent dihydroquinoline ring, confirming the 2,3'-linkage between the two quinoline systems. nih.govsigmaaldrich.com

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate stereochemistry, NOESY is employed. This experiment identifies protons that are close in space, irrespective of their bonding. NOESY correlations can help determine the relative orientation of substituents and the conformation of the dihydroquinoline ring.

The nitrogen atoms in the this compound scaffold can act as ligands, coordinating to metal ions to form metal complexes. When this coordination occurs, the electronic environment around the ligand's nuclei is perturbed, leading to changes in their NMR chemical shifts. This change is known as the coordination shift (Δδ = δcomplex - δligand). tuttlelab.comresearchgate.net

The magnitude and direction of these coordination shifts provide valuable information about the metal-ligand interaction. ipb.pt

Proton and Carbon Shifts: Upon coordination to a metal center (e.g., Ruthenium(II), Palladium(II), Platinum(II)), the ¹H and ¹³C signals of the protons and carbons closest to the coordination site (the nitrogen atoms and the surrounding aromatic framework) typically experience the largest shifts. tuttlelab.com These shifts are generally downfield due to the electron-withdrawing nature of the metal center, which deshields the nearby nuclei.

Nitrogen-15 NMR: Direct observation of the nitrogen nuclei via ¹⁵N NMR provides the most direct probe of coordination. The ¹⁵N coordination shifts are often significant (tens to over 100 ppm) and are sensitive to the nature of the metal ion, its oxidation state, and the other ligands in the coordination sphere. tuttlelab.com The magnitude of the shift can offer insights into the strength and nature of the metal-nitrogen bond.

Deuterium (B1214612) (²H) labeling is a powerful technique used in NMR spectroscopy for several purposes. nih.gov Given the complexity of the ¹H NMR spectra of some biquinoline analogs, which can feature extensive signal overlap in the aromatic region, selective deuteration can be a valuable tool.

Spectral Simplification: By replacing a specific proton with a deuteron (B1233211), its corresponding signal is removed from the ¹H NMR spectrum. Since deuterium has a different gyromagnetic ratio and is a quadrupolar nucleus, it does not appear in the proton spectrum and its coupling to neighboring protons is often negligible or results in simple broadening. This simplifies complex splitting patterns, allowing for easier analysis of the remaining signals and aiding in unambiguous assignments. nih.govtuttlelab.com For example, deuterating the C-4 position would remove a complex multiplet, clarifying the signals of adjacent protons. Methods for achieving this include metal-catalyzed hydrogen isotope exchange (HIE) or photoexcitation in a deuterated solvent. ipb.pt

Excited State Localization: Deuteration can also be used as a probe in photophysical studies to understand the nature of molecular excited states. The replacement of a proton with a deuteron can influence the rates of non-radiative decay processes that involve C-H vibrations. By synthesizing a series of selectively deuterated analogs and measuring their photophysical properties (e.g., fluorescence quantum yields and lifetimes), it is possible to infer which parts of the molecule are most involved in vibrational relaxation from the excited state. This provides indirect information about the localization of the excited-state wavefunction. Photoinduced deuteration, which relies on the enhanced basicity of the molecule in its excited state, can also be used to probe which sites are most electronically rich and reactive upon excitation. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and the functional groups it contains.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a this compound analog displays several characteristic absorption bands that confirm the presence of key structural features.

N-H Stretch: The secondary amine in the dihydroquinoline ring gives rise to a characteristic absorption band in the 3300-3500 cm⁻¹ region. This band is typically of medium intensity and can be somewhat broad.

C-H Stretches: Aromatic C-H stretching vibrations from the quinoline rings appear as a group of bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). In contrast, the aliphatic C-H stretching vibrations from the CH₂ group at the C4' position are observed just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond are found in the 1500-1650 cm⁻¹ region. These are often strong and sharp absorptions and are characteristic of the heterocyclic aromatic system.

Table 2: Characteristic IR Absorption Bands for this compound Analogs.

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (R₂N-H) | 3300 - 3500 | Medium, Broad |

| C-H Stretch | Aromatic (sp² C-H) | 3010 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 3000 | Medium |

| C=C / C=N Stretch | Aromatic Ring / Imine | 1500 - 1650 | Strong to Medium |

| C-N Stretch | Aromatic/Aliphatic Amine | 1250 - 1335 | Medium |

Note: Frequencies are approximate ranges and can shift based on molecular structure and sample state. Data compiled from standard IR correlation tables.

Raman Spectroscopy for Analysis of Molecular Vibrations in Solid and Solution States

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. nih.govrsc.org This method relies on the inelastic scattering of monochromatic light, known as the Raman effect, which reveals information about molecular vibrations, rotational levels, and other low-frequency modes. nih.gov For this compound and its analogs, Raman spectroscopy can elucidate structural features in both solid and solution states, offering insights into conformational changes and intermolecular interactions. researchgate.net

The Raman spectrum of a this compound analog is expected to be rich in information, characterized by distinct bands corresponding to the vibrations of the quinoline and dihydroquinoline ring systems. Key vibrational modes would include:

Ring Breathing Modes: These are collective vibrations of the entire aromatic ring system and typically appear as strong, sharp bands in the fingerprint region (approximately 800-1200 cm⁻¹). The exact frequencies are sensitive to substitution and the nature of the linkage between the two quinoline units.

C=C and C=N Stretching Vibrations: The aromatic quinoline moiety will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching modes are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the dihydroquinoline ring would appear at lower wavenumbers, generally in the 2850-2960 cm⁻¹ range. Aromatic C-H bending vibrations are also found at lower frequencies.

Inter-ring Stretching: The C-C single bond connecting the quinoline and dihydroquinoline rings will have a characteristic stretching vibration, though it may be weak and coupled with other modes.

Raman difference spectroscopy can be employed to study subtle changes in the molecular structure due to weak interactions, such as those occurring upon solvent changes or complex formation. nih.govresearchgate.net By subtracting a reference spectrum, even minor peak shifts or intensity changes can be highlighted, providing precise information about the molecular environment. nih.gov

Table 1: Typical Raman Bands for Biquinoline Analogs This table presents expected vibrational modes and their typical wavenumber ranges for biquinoline-type structures based on general spectroscopic data for quinoline and related heterocyclic compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibration of C-H bonds on the aromatic quinoline ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Stretching vibration of C-H bonds in the saturated part of the dihydroquinoline ring. |

| C=N Stretch | 1600 - 1650 | Stretching vibration of the carbon-nitrogen double bond within the quinoline ring. |

| C=C Stretch | 1400 - 1600 | Aromatic ring stretching vibrations. |

| Ring Breathing Modes | 800 - 1200 | Collective in-plane vibrations of the quinoline rings. |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For aromatic systems like this compound, the UV-Vis spectrum is dominated by absorptions arising from π→π* and n→π* transitions. The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur in the UV region. The n→π* transitions, involving the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom) to a π* antibonding orbital, are generally weaker and may be observed as a shoulder on the longer-wavelength side of the π→π* bands.

Solvent polarity can significantly influence the position of absorption bands. Typically, n→π* transitions exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbital, while π→π* transitions may show a bathochromic (red) shift. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental data by assigning the observed electronic transitions to specific molecular orbitals. sapub.org

Table 2: Representative UV-Vis Absorption Data for Quinoline-based Analogs This table provides illustrative data on the types of electronic transitions and their typical absorption maxima (λmax) for quinoline and biquinoline-like compounds.

| Transition Type | Typical λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Notes |

|---|---|---|---|

| π→π* (Band I) | > 300 | 1,000 - 10,000 | Corresponds to the ¹Lₐ band in aromatic hydrocarbons. |

| π→π* (Band II) | 250 - 300 | 10,000 - 50,000 | Corresponds to the ¹Bₑ band, often intense. |

Many quinoline and biquinoline derivatives exhibit photoluminescence, emitting light upon absorption of UV or visible radiation. mdpi.com The characterization of emission spectra provides valuable information about the excited states of the molecule. Following excitation from the ground state (S₀) to an excited singlet state (S₁), the molecule can relax back to the ground state via radiative decay, a process known as fluorescence.

The fluorescence spectrum of this compound analogs is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (a red shift), a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the geometric and electronic structural changes that occur in the excited state.

The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, is a critical parameter. Its value is influenced by several factors, including:

Structural Rigidity: More rigid molecules tend to have higher quantum yields as non-radiative decay pathways (like vibrational relaxation and internal conversion) are suppressed.

Solvent Environment: The polarity and viscosity of the solvent can affect the excited state lifetime and the efficiency of competing non-radiative processes.

Substituent Effects: Electron-donating or electron-withdrawing groups on the biquinoline framework can significantly alter the emission wavelength and quantum yield.

In some cases, molecules may exhibit dual emission, such as combined prompt fluorescence and thermally activated delayed fluorescence (TADF), which can lead to exceptionally long-lived excited states. nih.gov

Table 3: Illustrative Photoluminescence Properties for Heterocyclic Analogs This table shows typical parameters measured during the characterization of the emission spectra for aromatic heterocyclic compounds.

| Parameter | Typical Range | Description |

|---|---|---|

| Excitation Wavelength (λex) | 280 - 350 nm | Wavelength used to excite the molecule to a higher electronic state. |

| Emission Wavelength (λem) | 350 - 550 nm | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | 20 - 100 nm | The difference in wavelength between the absorption and emission maxima. |

| Quantum Yield (Φ_F) | 0.01 - 0.80 | Efficiency of the fluorescence process. |

In addition to fluorescence, excited molecules can undergo intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a lower-energy excited triplet state (T₁). tue.nl The presence of heteroatoms like nitrogen in the biquinoline structure can enhance spin-orbit coupling, facilitating this otherwise spin-forbidden process. researchgate.net The T₁ state is typically long-lived because its radiative decay back to the singlet ground state (S₀), known as phosphorescence, is also spin-forbidden.

Phosphorescence is generally observed at low temperatures in rigid matrices (like frozen solvents or polymer films) to minimize non-radiative decay pathways that quench the triplet state. ias.ac.in The phosphorescence spectrum appears at a longer wavelength (lower energy) than the fluorescence spectrum. The lifetime of the phosphorescence can be on the order of milliseconds to seconds, significantly longer than fluorescence lifetimes. ias.ac.in

Optically Detected Magnetic Resonance (ODMR) is a powerful technique for studying the properties of the triplet state. ias.ac.in It is a double resonance method that combines optical spectroscopy with electron paramagnetic resonance (EPR). By monitoring changes in the phosphorescence intensity while sweeping a microwave field, ODMR can determine the zero-field splitting (ZFS) parameters (D and E) of the triplet state. These parameters provide detailed information about the electronic distribution and geometry of the molecule in its triplet state.

Table 4: Triplet State Characteristics for Biquinoline-Type Compounds This table summarizes key parameters used to characterize the triplet state of aromatic nitrogen heterocycles.

| Parameter | Symbol | Typical Value/Range | Description |

|---|---|---|---|

| Phosphorescence Wavelength | λ_phos | 450 - 600 nm | Wavelength of maximum phosphorescence emission. |

| Phosphorescence Lifetime | τ_phos | 1 ms (B15284909) - 2 s | The lifetime of the excited triplet state. ias.ac.in |

| Intersystem Crossing Rate | k_isc | Varies | The rate at which the S₁ state converts to the T₁ state. |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) or electrospray ionization (ESI) could be used to generate a molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺), respectively.

The mass spectrum would prominently feature a peak corresponding to the molecular ion, confirming the molecular weight of the compound. The high stability of the aromatic rings would likely make the molecular ion peak quite intense. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. For a this compound structure, several fragmentation pathways can be predicted:

Loss of Hydrogen: A common initial fragmentation step for dihydro-aromatic systems is the loss of one or two hydrogen atoms to form a more stable, fully aromatized biquinolinium cation. This would result in peaks at M-1 and M-2.

Cleavage of the Inter-ring Bond: The C-C bond connecting the two quinoline systems can cleave, leading to fragments corresponding to the individual quinoline and dihydroquinoline moieties.

Retro-Diels-Alder (RDA) Reaction: The dihydroquinoline ring might undergo a characteristic RDA fragmentation, leading to the loss of a neutral molecule and the formation of a stable radical cation.

Loss of Small Neutral Molecules: Depending on the substituents present on the biquinoline core, fragmentation could involve the loss of small neutral molecules like HCN from the nitrogen-containing rings.

The analysis of these characteristic fragment ions allows for the confirmation of the connectivity and substitution pattern of the biquinoline analog. nih.gov

Table 5: Plausible Mass Spectrometry Fragments for this compound (MW ≈ 258.32) This table lists hypothetical but characteristic fragments and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of the parent compound.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 258 | [C₁₈H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 257 | [C₁₈H₁₃N₂]⁺ | Loss of a hydrogen radical (∙H) |

| 130 | [C₉H₈N]⁺ | Fragment corresponding to a dihydroquinoline cation |

| 129 | [C₉H₇N]⁺˙ | Fragment corresponding to a quinoline radical cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov A successful analysis requires the growth of a high-quality single crystal of the this compound analog. nih.govnih.gov The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the electron density distribution within the unit cell, from which a precise molecular model can be built.

The resulting crystal structure provides a wealth of information, including:

Stereochemistry: For chiral analogs, X-ray crystallography can unambiguously determine the absolute configuration. nih.gov

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as hydrogen bonds (if applicable), π-π stacking between aromatic rings, and van der Waals forces. These interactions are crucial for understanding the solid-state properties of the material.

The data obtained from X-ray crystallography serves as a benchmark for validating molecular models derived from spectroscopic data and computational studies.

Table 6: Typical Parameters Determined from a Single-Crystal X-ray Diffraction Study This table lists the key crystallographic data that would be reported for a this compound analog.

| Parameter | Description |

|---|---|

| Chemical Formula | The elemental composition of the molecule. |

| Molecular Weight | The mass of the chemical formula unit. |

| Crystal System | The classification of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the unit cell parameters. |

Elucidation of Absolute Molecular and Crystal Structures

For instance, studies on substituted 1,4-dihydropyridine (B1200194) derivatives, which share a similar core structure, have utilized X-ray diffraction to establish their molecular conformations. These studies often reveal a boat-like conformation for the dihydropyridine ring. It is anticipated that the 1',4'-dihydroquinoline moiety in the target compound would adopt a similar non-planar conformation.

Computational methods, such as Density Functional Theory (DFT), are also employed to predict and refine molecular structures. These calculations can provide optimized geometries that are in close agreement with experimental X-ray data for analogous systems.

Table 1: Representative Crystallographic Data for an Analogous Dihydroquinoline Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5690 |

| b (Å) | 6.7128 |

| c (Å) | 16.8317 |

| β (°) | 110.243 |

| Volume (ų) | 1438.44 |

| Z | 4 |

Note: Data is for a representative 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline and is used here for illustrative purposes.

Analysis of Intramolecular Torsional and Dihedral Angles

In the case of this compound, the dihydro nature of one of the quinoline rings introduces additional conformational flexibility. The puckering of the dihydroquinoline ring will influence the relative orientation of the two quinoline moieties. Theoretical calculations on bipyridine derivatives have shown that the torsional angles between the rings can vary, leading to different stable conformers. For example, in 4,4'-dimethyl-2,2'-bipyridine (B75555) derivatives with varying N,N'-alkylidene bridges, the torsional angles have been calculated to range from approximately 0° to nearly 50°. researchgate.net

Table 2: Calculated Torsional Angles for an Analogous Bipyridine System

| N,N'-Alkylidene Bridge Length (C-atoms) | Torsional Angle (°) |

|---|---|

| 1 | 0.02 |

| 2 | 14.07 |

| 3 | 27.30 |

| 4 | 49.27 |

| 5 | 49.60 |

Data from a computational study on 4,4'-dimethyl-2,2'-bipyridine N,N'-alkylidene bridged derivatives, presented for illustrative purposes. researchgate.net

Chemical Reactivity and Transformative Chemistry of Dihydrobiquinoline Systems

Specific Functional Group Interconversions and Advanced Derivatization

Oxidation Reactions Leading to Aromatic Biquinolines

The conversion of dihydroaromatic N-heterocycles to their fully aromatic counterparts is a fundamental transformation. For 1',4'-dihydro-2,3'-biquinoline, this oxidation (or dehydrogenation) process results in the formation of the aromatic 2,3'-biquinoline, a thermodynamically favorable reaction that restores the aromaticity of the dihydro ring. This aromatization can be achieved through various methods, including catalytic dehydrogenation and the use of chemical oxidants.

Catalytic acceptorless dehydrogenation (ADH) is an atom-economical and environmentally benign method for aromatizing N-heterocycles, releasing hydrogen gas as the only byproduct. nih.govrsc.org This process can be catalyzed by a range of homogeneous and heterogeneous catalysts. Precious metal catalysts, particularly those based on palladium (e.g., Pd/C) and iridium, are highly effective. nih.govnih.gov For instance, bimetallic Pd-Au nanoparticles have shown outstanding activity in the dehydrogenation of various N-heterocyclic compounds. nih.gov Non-precious metal catalysts and even metal-free systems, such as nitrogen/phosphorus co-doped porous carbon materials, have also been developed for the oxidative dehydrogenation of N-heterocycles under air. rsc.org Furthermore, base-catalyzed dehydrogenation using reagents like potassium tert-butoxide (tBuOK) has been shown to be effective for the dehydrogenation of 1,2,3,4-tetrahydroquinoline. nih.gov

Chemical oxidants are also widely employed for the aromatization of dihydroquinolines. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO₂) are effective for oxidizing complex polysubstituted tetrahydroquinolines to the corresponding quinolines. nih.govnih.gov DDQ, in particular, is known to facilitate such reactions at room temperature. nih.govznaturforsch.com The choice of oxidant and reaction conditions can be crucial to avoid side reactions and ensure high yields of the desired aromatic biquinoline. nih.gov

The table below summarizes common methods applicable to the aromatization of dihydroquinoline systems.

| Method Type | Catalyst/Reagent | Conditions | Product |

| Catalytic Dehydrogenation | Pd/C, Pd-Au nanoparticles | High temperature (e.g., 140°C), inert atmosphere | Aromatic Biquinoline + H₂ |

| Metal-Free Catalytic Oxidation | N/P co-doped porous carbon | Air atmosphere, 'on-water' | Aromatic Biquinoline |

| Base-Catalyzed Dehydrogenation | tBuOK | High temperature | Aromatic Biquinoline + H₂ |

| Chemical Oxidation | MnO₂, DDQ, I₂ | Varies (e.g., room temp to reflux) | Aromatic Biquinoline |

Nucleophilic Addition Reactions at Specific Sites

The 1',4'-dihydroquinoline ring of this compound possesses structural features analogous to both enamines and α,β-unsaturated carbonyl compounds, which dictates its reactivity towards nucleophiles. Enamines are generally considered carbon-based nucleophiles due to resonance that increases the electron density on the α-carbon. wikipedia.orgmasterorganicchemistry.com Consequently, the dihydroquinoline ring is more likely to react with electrophiles.

However, nucleophilic addition to the dihydroquinoline system can occur, typically under conditions where the ring is activated. The system can be viewed as a vinylogous counterpart to an imine. Protonation or Lewis acid coordination at the nitrogen atom would generate an iminium ion, enhancing the electrophilicity of the ring system. In such an activated state, the molecule becomes susceptible to attack by nucleophiles.

The most probable sites for nucleophilic attack are the C2' and C4' positions. This reactivity is analogous to the 1,2- and 1,4-additions (conjugate additions) observed in α,β-unsaturated carbonyl systems. wikipedia.orglibretexts.org

Addition at C2': A direct nucleophilic attack at the C2' position is akin to a 1,2-addition to an iminium ion.

Addition at C4' (Conjugate Addition): Nucleophilic attack at the C4' carbon, the β-position of the enamine system, represents a conjugate or 1,4-addition. This pathway is often favored with softer nucleophiles. The initial adduct would be an enolate-like species, which upon protonation would yield a substituted tetrahydroquinoline derivative. wikipedia.org

The regioselectivity of the addition (C2' vs. C4') depends on several factors, including the nature of the nucleophile (hard vs. soft), the specific reaction conditions, and steric effects. libretexts.org For example, secondary amines and thiols are known to participate in conjugate additions with α,β-unsaturated carbonyls. wikipedia.org While specific studies on this compound are not detailed in the provided search context, the general principles of enamine and conjugate addition chemistry provide a framework for predicting its behavior with nucleophiles.

Homo- and Cross-Coupling Reactions of Precursors Leading to Biquinolines

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, and they are extensively used to construct biaryl systems like biquinolines. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, most commonly palladium. nih.gov

The synthesis of 2,3'-biquinoline and its derivatives often employs precursors such as a halo-quinoline and a quinoline-boronic acid (or its ester) via the Suzuki-Miyaura cross-coupling reaction. For example, 3-bromoquinoline can be coupled with quinoline-2-boronic acid in the presence of a palladium catalyst and a base to yield 2,3'-biquinoline.

Homo-coupling, or dimerization, of a single precursor molecule is another strategy, particularly for synthesizing symmetrical biquinolines (e.g., 2,2'-biquinoline (B90511) or 3,3'-biquinoline). This can be achieved using various conditions, often involving nickel or palladium catalysts. nih.gov

The table below presents representative examples of cross-coupling reactions used to synthesize biquinoline structures, illustrating the diversity of precursors and catalytic systems.

| Precursor 1 | Precursor 2 | Catalyst System | Base | Solvent | Product |

| 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 3-Phenylquinoline |

| 2-Chloroquinoline | 4-Biphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(Biphenyl-4-yl)quinoline |

| Aryl Halide | Aryltrifluorosilane | PdCl₂(dppf) | CsF | Dioxane | Biaryl |

| Aryl Bromide | Aryltriethoxysilane | Pd(OAc)₂ / P(OiPr)₃ | NaOH (aq) | Dioxane | Biaryl |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. scirp.orgnih.gov DFT methods are known to provide a good balance between computational cost and accuracy for a wide range of molecular properties, including geometry, vibrational frequencies, and electronic characteristics. scirp.orgscirp.org Calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) to describe the atomic orbitals. scirp.orgresearchgate.net

Prediction of Molecular Geometries and Electronic Structure

A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. scirp.org This process identifies the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. The output of this calculation provides precise predictions of bond lengths, bond angles, and dihedral angles. nih.gov For heterocyclic systems like 1',4'-Dihydro-2,3'-biquinoline, DFT can accurately model the planarity of the aromatic quinoline (B57606) ring and the puckering of the dihydropyridine-like ring.

Once the geometry is optimized, various electronic properties can be calculated. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its reactive sites. researchgate.net Furthermore, Mulliken atomic charge calculations can quantify the partial charge on each atom, providing insight into the molecule's polarity and electronic structure. scirp.org

Table 1: Common DFT Functionals and Basis Sets for Heterocycle Analysis

| Method | Description | Typical Application |

|---|---|---|

| Functionals | ||

| B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT. It is widely used for its general accuracy in predicting molecular geometries and energies. | Geometry optimization, electronic properties. |

| CAM-B3LYP | A long-range corrected functional, often better for describing charge-transfer excitations. | UV-Vis spectra simulation (TD-DFT). |

| M06-2X | A hybrid meta-GGA functional with good performance for thermochemistry, kinetics, and non-covalent interactions. | Reaction mechanism and transition state analysis. mdpi.com |

| Basis Sets | ||

| 6-31G(d,p) | A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) for improved accuracy. | Initial geometry optimizations. |

| 6-311++G(d,p) | A larger basis set that adds diffuse functions (++) to better describe anions and weak interactions. | High-accuracy geometry and energy calculations. nih.gov |

| aug-cc-pVDZ | A correlation-consistent basis set with diffuse functions, often used for high-accuracy property calculations. | Spectroscopic and optical property predictions. mdpi.com |

Mechanistic Insights into Reaction Pathways and Transition States

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). youtube.combeilstein-journals.org A transition state represents the highest energy point along a reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. youtube.com The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For a molecule like this compound, DFT could be used to study reactions such as hydride transfer, which is characteristic of dihydropyridine-like structures. chemrxiv.org Computational analysis can distinguish between different possible mechanisms, for instance, a concerted, one-step process versus a stepwise pathway involving a discrete intermediate. chemrxiv.org By calculating the energies of all stationary points on the reaction pathway, a complete free energy profile can be constructed, revealing the most favorable reaction route. beilstein-journals.org

Simulation of Spectroscopic Properties (e.g., UV-Vis Spectra, NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is essential for structure elucidation.

UV-Vis Spectra: The electronic absorption spectra of molecules are simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comsapub.org This method calculates the energies of electronic excitations from the ground state to various excited states. The results include the predicted maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. sapub.org For related tetrahydroquinoline derivatives, TD-DFT calculations have successfully assigned long-wavelength absorption bands to π → π* transitions. rsc.orgresearchgate.netsemanticscholar.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. researchgate.netmdpi.com The GIAO-DFT method computes the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). elsevierpure.com Studies on various heterocyclic compounds have shown an excellent linear correlation between experimentally measured and GIAO-calculated chemical shifts, making it a valuable tool for confirming or assigning complex structures. mdpi.comelsevierpure.com

Quantum-Chemical Studies of Dihydrobiquinoline and its Coordination Compounds

The nitrogen atoms in the biquinoline framework give this compound the potential to act as a ligand in coordination compounds. Quantum-chemical calculations can predict how it will interact with metal ions. nih.gov By analyzing the molecule's electronic structure, particularly the location of lone pairs and electron density, computational methods can determine the most likely coordination sites. researchgate.net

For related N-heterocyclic ligands, such as derivatives of tetrahydroisoquinoline, quantum-chemical studies have been used to predict their denticity (i.e., how many coordination sites bind to a metal) and the geometry of the resulting metal complexes. nih.govresearchgate.net Such calculations can establish whether a ligand will act as a bidentate or tridentate species and can model the structure of the coordination sphere around the metal center. nih.govresearchgate.net This predictive capability is crucial for designing novel catalysts and functional materials.

Prediction and Analysis of Structure-Reactivity and Structure-Selectivity Relationships

Computational chemistry provides a quantitative framework for understanding the relationship between a molecule's structure and its chemical reactivity. nih.gov This is often achieved through the analysis of global and local reactivity descriptors, which are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

These descriptors help to rationalize and predict the behavior of a molecule in chemical reactions. For instance, the electrophilicity index (ω) can predict how a molecule will behave in reactions involving charge transfer. researchgate.net Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive atoms or sites within a molecule, thereby predicting the regioselectivity of a reaction. nih.gov By comparing these calculated indices for different potential reaction sites on this compound, one could predict, for example, where an electrophile is most likely to attack.

Table 2: Global Reactivity Descriptors from Frontier Orbital Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. scirp.org |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the propensity to accept electrons; a global electrophilicity index. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability and reactivity. researchgate.net |

Molecular Orbital Analysis and Electronic Transitions

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. ekb.eg The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. scirp.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. mdpi.com For aromatic N-heterocycles like quinoline, the HOMO and LUMO are typically π-type orbitals distributed across the conjugated ring system. scirp.org

Electronic transitions, such as those observed in UV-Vis spectroscopy, are described in terms of the excitation of an electron from an occupied orbital to an unoccupied one. mdpi.com The most significant transition is often from the HOMO to the LUMO. researchgate.net TD-DFT calculations provide detailed information on these transitions, including which specific orbitals are involved (e.g., HOMO→LUMO, HOMO-1→LUMO) and the character of the transition (e.g., π → π*). rsc.orgresearchgate.net This analysis allows for a complete assignment of the features in an experimental electronic spectrum.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Molecular Modeling and Docking Studies for Interaction Analysis of this compound

extensive research of scientific literature and databases did not yield specific molecular modeling and docking studies conducted on the chemical compound this compound. While computational studies, including molecular docking and modeling, are prevalent for various quinoline and biquinoline derivatives to elucidate their interactions with biological targets, specific and detailed research findings, including data tables on binding affinities and interaction residues for this compound, are not available in the public domain as of the latest search.

Computational chemistry techniques such as molecular docking are crucial in predicting the binding orientation and affinity of a small molecule to a target protein. These studies provide valuable insights into the potential mechanism of action and can guide the design of more potent and selective analogs. Typically, such an analysis would involve:

Target Identification: Selecting a biologically relevant protein or enzyme implicated in a particular disease pathway.

Molecular Docking Simulation: Using computational software to predict the most likely binding pose of this compound within the active site of the target.

Interaction Analysis: Examining the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target.

Binding Energy Calculation: Estimating the binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), to quantify the strength of the interaction.

The findings from such studies are typically summarized in detailed tables, illustrating the specific interactions and their corresponding metrics. However, for this compound, no such published data could be retrieved.

Therefore, a detailed discussion on the molecular modeling and docking studies for the interaction analysis of this compound cannot be provided due to the absence of specific research on this particular compound.

Advanced Applications and Coordination Chemistry of 1 ,4 Dihydro 2,3 Biquinoline Analogs

Role as Ligands in Transition Metal Complexes

The nitrogen atoms within the quinoline (B57606) frameworks of these analogs provide excellent coordination sites for transition metals. This has led to extensive exploration of their role as ligands in forming stable and often functionally active metal complexes.

Synthesis and Characterization of Complexes with Various Metal Ions (e.g., Cu, Pd, Pt, Re, Ru, Zn, Cd, Hg, W, Cr)

The synthesis of transition metal complexes with biquinoline-type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, palladium complexes can be prepared by reacting a palladium precursor like [Pd(allyl)Cl]2 with two equivalents of the phosphine ligand in a dry solvent such as diethyl ether under a nitrogen atmosphere. mdpi.com Similarly, copper and silver complexes have been synthesized by reacting the ligand with the corresponding metal halide (e.g., silver chloride) in a solvent like dichloromethane, often requiring heating to facilitate the reaction. mdpi.com

The characterization of these newly formed complexes is crucial to confirm their structure and properties. A variety of analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 31P{1H} NMR is particularly useful for complexes with phosphine-containing ligands, where a downfield shift of the signal upon coordination to the metal center confirms complex formation. mdpi.com

Infrared (IR) Spectroscopy : This technique helps identify the coordination sites by observing shifts in the vibrational frequencies of specific bonds (e.g., C=N) upon complexation.

UV-Visible Spectroscopy : Provides information about the electronic transitions within the complex, which can help in determining its geometry.

Elemental Analysis : Confirms the empirical formula of the synthesized complex.

Magnetic Susceptibility Measurements : Used to determine the geometry of the complex, such as distinguishing between tetrahedral and square planar structures for copper(II) complexes. nih.gov

A series of coordination complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been successfully prepared using a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand, a related heterocyclic structure, in an alcoholic medium. nih.gov Spectral data from these studies suggested a tetrahedral geometry for most complexes, with the exception of the Cu(II) complex, which exhibited a square planar structure. nih.gov

Investigation of Coordination Modes and Ligand Properties in Metal Centers

The way in which a ligand binds to a metal ion is known as its coordination mode. Biquinoline analogs and related heterocyclic ligands can act as bidentate ligands, coordinating to the metal center through two donor atoms, typically nitrogen or a combination of nitrogen and another heteroatom like sulfur. nih.gov In the case of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, coordination occurs through a sulfur atom and a nitrogen atom from the amine group, forming a stable five-membered chelate ring with the metal ion. nih.gov

Application of Biquinoline-Derived Ligands in Catalytic Systems (e.g., Aerobic Oxidation, Enantioselective Reactions)

The metal complexes derived from biquinoline analogs are not merely structural curiosities; they are often potent catalysts for a variety of organic transformations.

Aerobic Oxidation: Palladium(II) complexes featuring quinoline-oxazoline (quinox) ligands have proven effective in catalyzing enantioselective aerobic oxidative reactions. nih.gov These catalytic systems utilize molecular oxygen (O₂) as the sole stoichiometric oxidant, making them environmentally friendly. A notable application is the intramolecular aerobic oxidative amidation of unactivated alkenes, which proceeds with high yields (58-98%) and excellent enantioselectivities (92-98% ee). nih.gov In these reactions, the electronic and steric asymmetry of the quinox ligand is critical for controlling the stereochemical outcome of the key amidopalladation step. nih.gov Hetero-dinuclear complexes, such as those containing both Iridium(III) and Copper(II), have also shown high activity for the aerobic oxidation of olefins. researchgate.net

Enantioselective Reactions: Beyond oxidation, these ligands are instrumental in other asymmetric catalytic reactions. Quinine-derived chiral bifunctional squaramide organocatalysts have been used to construct complex spiro-tetrahydroquinoline scaffolds through cascade reactions. rsc.org These reactions proceed under mild conditions to deliver products with high yields and excellent stereoselectivity (up to >99% yield, >20:1 dr, >99% ee). rsc.org The development of such catalysts is crucial for the efficient synthesis of chiral molecules, which are of great importance in the pharmaceutical industry.

Catalytic Performance in Enantioselective Aerobic Amidation nih.gov

| Ligand Type | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Oxidant |

|---|---|---|---|---|

| Pyridine-oxazoline (pyrox) | Intramolecular Oxidative Amidation | 58-98 | 92-98 | O₂ |

| Quinoline-oxazoline (quinox) | Intramolecular Oxidative Amidation | 60-68 | 91-98 | O₂ |

Utilization as Synthetic Intermediates in Complex Organic Synthesis

The dihydroquinoline scaffold is a valuable building block in organic synthesis. Domino reactions, also known as cascade or tandem reactions, have emerged as a highly efficient strategy for synthesizing complex molecules like 1,2,3,4-tetrahydroquinolines and 2,3-dihydro-4(1H)-quinolinones from simple starting materials. nih.gov These methods are advantageous due to their high atom economy and reduced waste, as multiple chemical transformations occur in a single operation without isolating intermediates. nih.gov

For example, 2-aryl-2,3-dihydro-4(1H)-quinolinones can be synthesized in good yields (72-88%) through a domino sequence involving the reduction of a nitro group using iron powder in acid, followed by an intramolecular cyclization. nih.gov Similarly, transition-metal-free methods have been developed for the synthesis of 1,4-dihydroquinoline (B1252258) derivatives from enaminones and aldehydes via an intermolecular cascade cyclization. rsc.orgresearchgate.net These synthetic strategies highlight the utility of the dihydroquinoline core as a versatile intermediate for accessing a wide range of more complex heterocyclic structures.

Applications in Analytical Chemistry (e.g., as Spectrophotometric Reagents for Metal Ions)

Quinoline derivatives are well-suited for the detection of metal ions due to their ability to act as excellent chelators. nih.gov They can be incorporated into chemosensors that signal the presence of a specific metal ion through a change in color (colorimetric) or fluorescence (fluorometric). nih.govnih.gov

A colorimetric chemosensor based on a dihydro phenylquinazolinone derivative has been developed for the sensitive and selective detection of Ni²⁺ and Cu²⁺ ions. nih.gov The sensor exhibits a distinct color change from colorless to yellow upon binding with these metal ions. The limit of detection (LOD) for Ni²⁺ and Cu²⁺ was found to be 7.4 x 10⁻⁷ M and 4.9 x 10⁻⁷ M, respectively. nih.gov Furthermore, the resulting copper complex of the sensor could be used in a cascade fashion to detect cyanide ions (CN⁻) with an even lower detection limit of 40 nM. nih.gov

Fluorescent probes containing quinoline groups are particularly effective because the formation of a rigid planar complex upon capturing a metal ion can significantly enhance fluorescence intensity. nih.gov These molecular probes are highly sensitive and selective, allowing for the detection of heavy metal ions at very low concentrations, which is crucial for environmental monitoring. nih.govmdpi.com

Detection Limits of a Dihydro Phenylquinazolinone-based Chemosensor nih.gov

| Analyte | Detection Method | Limit of Detection (LOD) |

|---|---|---|

| Ni²⁺ | Colorimetric | 0.74 µM |

| Cu²⁺ | Colorimetric | 0.49 µM |

| CN⁻ (using L-Cu²⁺ complex) | Fluorescent-Colorimetric | 40 nM |

Q & A

Q. Methodological Best Practices

- Data Presentation : Include raw NMR/GC-MS spectra in supplementary materials, with processed data in the main text .

- Nomenclature : Use IUPAC numbering and bold identifiers (e.g., 1 , 2 ) for repeated compounds .

- Reproducibility : Document exact solvent ratios, catalyst batches, and instrumentation settings (e.g., GC-MS ionization voltages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.